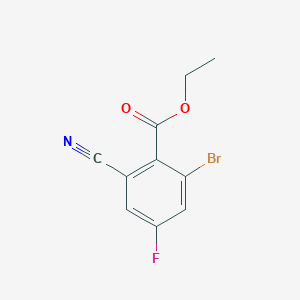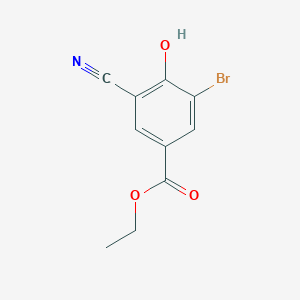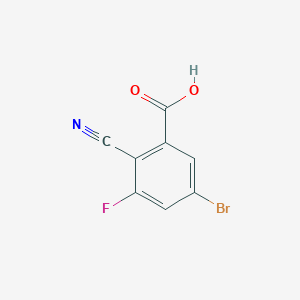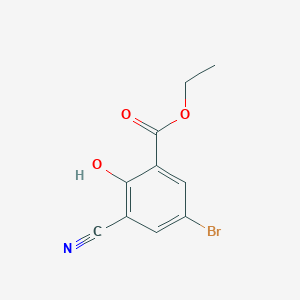
Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate
Overview
Description
Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate, also known as EBCDFB, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is highly soluble in organic solvents and is used in the synthesis of other compounds. EBCDFB has been studied extensively in recent years for its potential applications in the fields of medicine, pharmacology, and biochemistry.
Scientific Research Applications
Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate has a wide range of applications in scientific research. It has been used as a substrate for the synthesis of various compounds such as peptides, polymers, and other organic molecules. It has also been used as a reagent in chemical reactions, such as the synthesis of polymers and other organic molecules. In addition, Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate has been used as a catalyst for the synthesis of various compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate is not fully understood. However, it is believed to act as a proton donor, donating a proton to the substrate molecule. This proton donation can lead to the formation of new bonds between atoms and the formation of new compounds.
Biochemical and Physiological Effects
Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate has been studied for its potential biochemical and physiological effects. Studies have shown that it has the potential to inhibit the growth of certain bacteria and fungi. It has also been found to have anti-inflammatory, anti-oxidant, and anti-tumor properties. In addition, it has been found to have the potential to modulate the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easily synthesized. It is also highly soluble in organic solvents, making it easy to handle and use in lab experiments. However, one limitation of Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate is its low solubility in water, which can make it difficult to use in experiments involving aqueous solutions.
Future Directions
Due to its potential biochemical and physiological effects, Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate has several potential future applications. It could be used as a drug for the treatment of various diseases, such as cancer and inflammation. It could also be used as a catalyst for the synthesis of new compounds. In addition, it could be used as a reagent in chemical reactions, such as the synthesis of polymers and other organic molecules. Finally, it could be used as a substrate for the synthesis of various compounds, such as peptides, polymers, and other organic molecules.
properties
IUPAC Name |
ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)7-4-8(10(13)14)9(12)3-6(7)5-15/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJDZXKJOBQYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C#N)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















